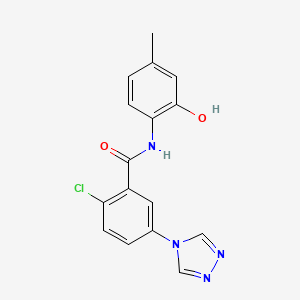
N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide, also known as 4-F-BnT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the phenethylamine family and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as a partial agonist at the serotonin receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. This property makes it a potentially useful research tool for studying the effects of serotonin on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide are still being studied, but it has been shown to have an impact on the levels of serotonin in the brain. This could potentially lead to changes in mood, behavior, and other physiological processes. However, further research is needed to fully understand the effects of this compound on the body.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide in lab experiments is its affinity for the serotonin receptor. This makes it a potentially useful research tool for studying the effects of serotonin on the brain. Additionally, the synthesis process for this compound is relatively simple, which makes it easy to obtain for research purposes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to interpret the results of experiments using this compound. Additionally, the potential side effects of this compound are not fully understood, which could limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body. This could lead to the development of new treatments for a variety of conditions.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis process for this compound is relatively simple, and it has been shown to have affinity for the serotonin receptor, which makes it a potential candidate for studying the effects of serotonin on the brain. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
The synthesis of N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide involves the reaction between 2,4,5-trimethoxybenzaldehyde and 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis process is relatively simple and can be completed in a few steps.
科学研究应用
N-(4-fluorobenzyl)-2,4,5-trimethoxybenzamide has been studied for its potential use as a research tool in various scientific fields. It has been shown to have affinity for the serotonin receptor, which makes it a potential candidate for studying the effects of serotonin on the brain. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-21-14-9-16(23-3)15(22-2)8-13(14)17(20)19-10-11-4-6-12(18)7-5-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKVBAQNGTLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
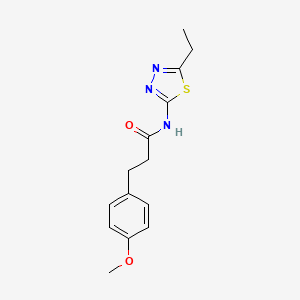

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
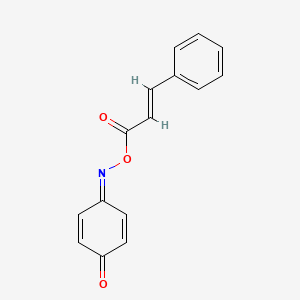
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)
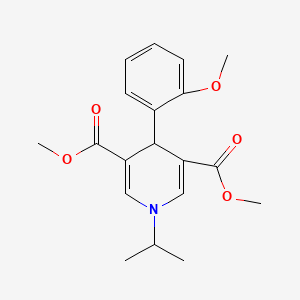
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
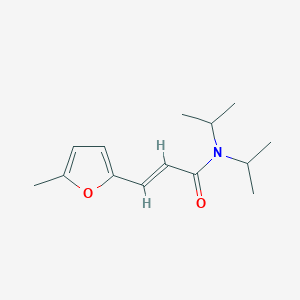
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
